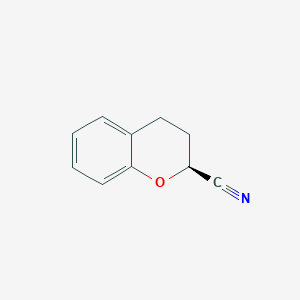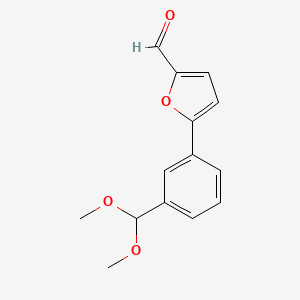
3-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-Hydroxy-2-(hydroxyméthyl)pyridin-4(1H)-one est un composé chimique de formule moléculaire C6H7NO3. C'est un dérivé de la pyridinone, caractérisé par la présence de groupes hydroxyle et hydroxyméthyle
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 3-Hydroxy-2-(hydroxyméthyl)pyridin-4(1H)-one peut être réalisée par plusieurs voies synthétiques. Une méthode courante implique la réaction de la 2-chlorométhyl-3-hydroxypyridine avec une base, telle que l'hydroxyde de sodium, sous reflux. La réaction se déroule par substitution nucléophile, conduisant à la formation du produit souhaité.
Méthodes de production industrielle
La production industrielle de la 3-Hydroxy-2-(hydroxyméthyl)pyridin-4(1H)-one implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la purification par recristallisation ou chromatographie pour obtenir le produit final.
Analyse Des Réactions Chimiques
Types de réactions
La 3-Hydroxy-2-(hydroxyméthyl)pyridin-4(1H)-one subit diverses réactions chimiques, notamment:
Oxydation: Le groupe hydroxyle peut être oxydé pour former un groupe carbonyle.
Réduction: Le composé peut être réduit pour former des alcools correspondants.
Substitution: Le groupe hydroxyle peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction: Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution: Des réactifs comme les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation: Formation de la 3-oxo-2-(hydroxyméthyl)pyridin-4(1H)-one.
Réduction: Formation de la 3-hydroxy-2-(hydroxyméthyl)pyridin-4(1H)-ol.
Substitution: Formation de divers dérivés de pyridinone substitués en fonction du substituant introduit.
4. Applications de recherche scientifique
La 3-Hydroxy-2-(hydroxyméthyl)pyridin-4(1H)-one a plusieurs applications de recherche scientifique:
Chimie: Utilisé comme brique de construction en synthèse organique pour la préparation de molécules plus complexes.
Biologie: Étudié pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et antioxydantes.
Médecine: Investigé pour ses applications thérapeutiques potentielles, telles que dans le traitement de certaines maladies.
Industrie: Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
5. Mécanisme d'action
Le mécanisme d'action de la 3-Hydroxy-2-(hydroxyméthyl)pyridin-4(1H)-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Les groupes hydroxyle et hydroxyméthyle jouent un rôle crucial dans sa réactivité et son affinité de liaison. Le composé peut agir comme un agent chélateur, se liant aux ions métalliques et affectant leur disponibilité biologique. De plus, il peut interagir avec les enzymes et les récepteurs, modulant leur activité et conduisant à divers effets biologiques.
Applications De Recherche Scientifique
3-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups play a crucial role in its reactivity and binding affinity. The compound may act as a chelating agent, binding to metal ions and affecting their biological availability. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-Hydroxy-1,2-diméthyl-4(1H)-pyridone
- 3-Hydroxy-4(1H)-pyridinone
- 2-Hydroxyméthyl-3-hydroxy-4(1H)-pyridinone
Unicité
La 3-Hydroxy-2-(hydroxyméthyl)pyridin-4(1H)-one est unique en raison du positionnement spécifique de ses groupes hydroxyle et hydroxyméthyle, qui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité structurale lui permet de participer à des réactions et des interactions spécifiques qui peuvent ne pas être possibles avec d'autres composés similaires.
Propriétés
Formule moléculaire |
C6H7NO3 |
|---|---|
Poids moléculaire |
141.12 g/mol |
Nom IUPAC |
3-hydroxy-2-(hydroxymethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C6H7NO3/c8-3-4-6(10)5(9)1-2-7-4/h1-2,8,10H,3H2,(H,7,9) |
Clé InChI |
IKNTUPUNDLCIGT-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=C(C1=O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine hydrochloride](/img/structure/B11764941.png)


![rel-(1R,4S,7R)-Ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B11764974.png)



![[1,4'-Bipiperidin]-3-one](/img/structure/B11764999.png)
![Methyl 1,7-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B11765000.png)
![Phenyl(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone](/img/structure/B11765002.png)


![Oxazolo[4,5-c]pyridine, 4,6-dichloro-2-methyl-](/img/structure/B11765010.png)
![6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine](/img/structure/B11765016.png)
